molecular formula C8H6BF3O4 B3241240 3-Carboxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-22-8

3-Carboxy-5-(trifluoromethyl)phenylboronic acid

Cat. No. B3241240
CAS RN: 1451393-22-8
M. Wt: 233.94 g/mol
InChI Key: RGUJWTDOAHDXSJ-UHFFFAOYSA-N
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Description

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is a compound commonly used in the synthesis of biologically active compounds . It has a molecular formula of C8H6BF3O4 and a molecular weight of 233.94 g/mol .


Synthesis Analysis

The compound can be synthesized using various methods. One of the common methods involves the use of boron reagents for Suzuki–Miyaura coupling . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of the compound includes a boron atom bonded to an oxygen atom and a carbon atom of the carboxy group. The carbon atom is also part of a phenyl ring, which has a trifluoromethyl group attached . The compound forms hydrogen-bonded dimers in the solid state .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.94 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The introduction of the -OCF3 group influences the acidity of the compound .

Scientific Research Applications

Anticancer Research

3-Carboxy-5-(trifluoromethyl)phenylboronic acid, like its phenolic analogues, plays a significant role in medicinal research due to its chemical structure, offering reactive sites for substitutions and reactions. Its derivatives, including cinnamic acid derivatives, have been extensively explored for their antitumor efficacy. Recent advancements have highlighted the potent anticancer potentials of these compounds, making them a subject of considerable interest in the last two decades. The chemical versatility of such compounds allows for the synthesis and biological evaluation of a wide range of derivatives with potential anticancer activities (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

The study of carboxylic acids, including derivatives of this compound, has shed light on their role as microbial inhibitors. These acids, at certain concentrations, inhibit the growth of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of these compounds on microbial cell membranes and internal pH levels offers insight into metabolic engineering strategies aimed at increasing microbial tolerance, which is crucial for the fermentative production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Drug Delivery Systems

Phenylboronic acid derivatives, including this compound, have been utilized in the development of pH- and sugar-sensitive drug delivery systems. These systems are designed to respond to changes in pH or the presence of specific sugars, enabling targeted release of drugs. Such innovations are particularly relevant for the delivery of anti-cancer drugs, anti-inflammatory medications, and for the management of diabetes through the controlled release of insulin. This approach highlights the potential of phenylboronic acid derivatives in creating more effective and responsive drug delivery mechanisms (Sato, Yoshida, Takahashi, & Anzai, 2011).

Environmental Applications

In the context of environmental science, derivatives of this compound are explored for their potential in biodegradation and treatment of pollutants. Understanding the microbial degradation of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids, is crucial for assessing the environmental fate and designing strategies for the remediation of these compounds. This research area emphasizes the importance of such derivatives in evaluating environmental risks and developing bioremediation technologies (Liu & Avendaño, 2013).

Safety and Hazards

The compound may be harmful if swallowed and may cause respiratory irritation. It also causes skin irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Carboxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented in the literature. Given its role in Suzuki-Miyaura cross-coupling reactions, it may influence cell function by affecting the formation of carbon-carbon bonds, which are fundamental to many biological processes .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers a formally nucleophilic organic group from boron to palladium .

properties

IUPAC Name

3-borono-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)5-1-4(7(13)14)2-6(3-5)9(15)16/h1-3,15-16H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUJWTDOAHDXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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